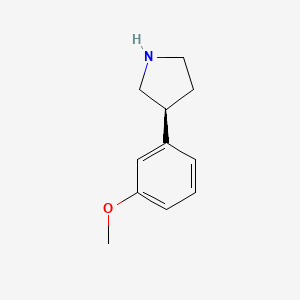

(S)-3-(3-Methoxyphenyl)pyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

249747-16-8 |

|---|---|

Molecular Formula |

C11H15NO |

Molecular Weight |

177.24 g/mol |

IUPAC Name |

(3S)-3-(3-methoxyphenyl)pyrrolidine |

InChI |

InChI=1S/C11H15NO/c1-13-11-4-2-3-9(7-11)10-5-6-12-8-10/h2-4,7,10,12H,5-6,8H2,1H3/t10-/m1/s1 |

InChI Key |

MDZWFRVPKYMLPL-SNVBAGLBSA-N |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@@H]2CCNC2 |

Canonical SMILES |

COC1=CC=CC(=C1)C2CCNC2 |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies for S 3 3 Methoxyphenyl Pyrrolidine

Strategies for Establishing the Stereogenic Center at C-3

The principal challenge in the synthesis of (S)-3-(3-Methoxyphenyl)pyrrolidine lies in the precise control of the stereochemistry at the C-3 position. Several distinct approaches have been successfully implemented to achieve this, each with its own set of advantages and limitations. These strategies can be broadly categorized into asymmetric catalytic methods, chiral pool synthesis, and diastereoselective approaches utilizing chiral auxiliaries.

Asymmetric Catalytic Approaches

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, offering the potential for high efficiency and atom economy. Various catalytic systems have been explored for the synthesis of enantioenriched 3-arylpyrrolidines.

Organocatalysis has witnessed a surge in interest for the construction of complex molecular architectures. One notable application is the [3+2] cycloaddition of azomethine ylides with various dipolarophiles to furnish highly substituted pyrrolidines. nih.gov This reaction is particularly attractive as it can generate multiple stereocenters in a single step with a high degree of stereocontrol. nih.gov

Azomethine ylides, typically generated in situ from imino esters, can react with α,β-unsaturated aldehydes in the presence of a chiral organocatalyst to yield densely substituted pyrrolidines. nih.govchemistryviews.org The stereochemical outcome of the reaction is dictated by the chiral catalyst, which orchestrates the facial selectivity of the cycloaddition. These methods often provide access to pyrrolidine (B122466) derivatives with high diastereo- and enantioselectivities. nih.gov

| Catalyst Type | Dipolarophile | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Chiral Amine | α,β-Unsaturated Aldehyde | >19:1 | up to 98% |

| Proline Derivatives | Electron-deficient Alkenes | Good to Excellent | High |

Transition metal catalysis, in conjunction with chiral ligands, represents another cornerstone of asymmetric synthesis. In the context of pyrrolidine synthesis, chiral ligand-mediated reactions, such as catalytic asymmetric 1,3-dipolar cycloadditions, have been successfully employed. nih.gov These reactions often utilize chiral metal complexes to control the stereoselectivity of the cycloaddition between an azomethine ylide and a dipolarophile. nih.gov The choice of the metal and the chiral ligand is crucial for achieving high enantioselectivity. For instance, copper(I) and silver(I) complexes with chiral phosphine (B1218219) or bis(oxazoline) ligands have proven effective in promoting these transformations.

A notable strategy involves the catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives, which can be valuable for studying metabolic pathways and reaction mechanisms. nih.gov This approach combines H/D exchange with the 1,3-dipolar cycloaddition, showcasing the versatility of chiral ligand-mediated catalysis. nih.gov

| Metal Catalyst | Chiral Ligand | Reaction Type | Enantiomeric Excess (ee) |

| Copper(I) | (S)-TF-BiphamPhos | 1,3-Dipolar Cycloaddition | High |

| Nickel(II) | Chiral N,N'-dioxide | Conjugate Addition/Schmidt Rearrangement | up to 98% |

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. mdpi.com Enzymes, operating under mild conditions, can catalyze a wide range of transformations with exceptional enantio- and regioselectivity. acs.org For the synthesis of chiral pyrrolidines, enzyme-mediated reductions of prochiral ketones or imines are particularly relevant. nih.gov

For example, keto reductases (KREDs) can reduce a suitable N-protected 3-pyrrolidinone precursor to the corresponding (S)-alcohol with high enantiomeric excess. This chiral alcohol can then be further elaborated to this compound. Similarly, amine transaminases (ATAs) can be employed for the asymmetric synthesis of chiral amines from the corresponding ketones. nih.gov These biocatalytic methods are often characterized by high conversions and excellent enantioselectivities (>99% ee). nih.gov

| Enzyme Class | Substrate Type | Transformation | Key Advantages |

| Keto Reductase (KRED) | N-protected-3-pyrrolidinone | Asymmetric Reduction | High ee, Mild Conditions |

| Amine Transaminase (ATA) | N-protected-3-pyrrolidinone | Asymmetric Transamination | High ee, Green Chemistry |

| Lipase | Racemic Pyrrolidine Ester | Kinetic Resolution | Access to Enantioenriched Precursors |

Chiral Pool Synthesis Utilizing Natural Chiral Precursors

The "chiral pool" refers to the collection of abundant and inexpensive enantiomerically pure compounds from natural sources, such as amino acids, carbohydrates, and terpenes. nih.govsemanticscholar.org These readily available starting materials can be converted into more complex chiral molecules through a series of chemical transformations.

Amino acids, such as L-proline and L-glutamic acid, are particularly attractive starting materials for the synthesis of chiral pyrrolidines due to their inherent stereochemistry. For instance, the synthesis of (S)-3-substituted pyrrolidines can be achieved from L-glutamic acid through a sequence of reactions involving cyclization and functional group manipulations. This approach provides a reliable and often straightforward route to the desired enantiomer.

| Natural Precursor | Key Transformation | Resulting Chiral Intermediate |

| L-Glutamic Acid | Reductive Cyclization | Chiral Pyroglutamic Acid Derivative |

| L-Tartaric Acid | SN2 Displacements | Chiral Dihydroxypyrrolidine |

| 2,3-O-iso-propylidene-D-erythronolactol | Multi-step Synthesis | Chiral Hydroxylated Pyrrolidine |

Diastereoselective Synthesis from Pre-existing Chiral Auxiliaries

Another effective strategy for controlling stereochemistry involves the use of a chiral auxiliary. A chiral auxiliary is a temporary chiral group that is attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary can be removed.

In the synthesis of this compound, a chiral auxiliary can be incorporated into the pyrrolidine precursor. A subsequent diastereoselective reaction, such as a conjugate addition or an alkylation, will then proceed under the stereodirecting influence of the auxiliary. nih.gov For instance, a diastereoselective 1,3-dipolar cycloaddition can be achieved by employing a chiral N-tert-butanesulfinyl group on the azadiene component, leading to the formation of densely substituted pyrrolidines with high diastereoselectivity. nih.gov The choice of the chiral auxiliary is critical for achieving high levels of diastereocontrol.

| Chiral Auxiliary | Key Reaction | Diastereoselectivity |

| (S)-N-tert-Butanesulfinyl | 1,3-Dipolar Cycloaddition | High |

| Phenylalanyl Amide | Diastereomeric Resolution | High |

| Evans Oxazolidinone | Asymmetric Alkylation | Good to Excellent |

Resolution of Racemic Intermediates and Subsequent Derivatization

One of the classical yet effective approaches to obtaining enantiomerically pure compounds is through the resolution of a racemic mixture. This strategy involves the separation of a racemate into its constituent enantiomers, typically by converting them into a mixture of diastereomers which can be separated by conventional physical methods such as crystallization. The separated diastereomers are then converted back to the individual enantiomers.

A common method for the chiral resolution of racemic amines like 3-(3-methoxyphenyl)pyrrolidine involves the formation of diastereomeric salts with a chiral resolving agent. Chiral acids, such as derivatives of tartaric acid, are frequently employed for this purpose. The principle lies in the differential solubility of the resulting diastereomeric salts. For instance, the reaction of a racemic mixture of a 3-aryl-pyrrolidine with an enantiomerically pure chiral acid, like O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA) or O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA), forms two diastereomeric salts. nih.gov Due to their different physical properties, one diastereomer will preferentially crystallize from a suitable solvent system, allowing for its separation by filtration. libretexts.orglibretexts.org

The efficiency of such a resolution is highly dependent on the choice of the resolving agent, the solvent, and the crystallization conditions. It is common to screen a variety of chiral acids and solvents to optimize the separation. researchgate.net After separation, the desired enantiomer of the pyrrolidine derivative is liberated from the diastereomeric salt by treatment with a base.

Table 1: Examples of Chiral Resolving Agents for Racemic Amines

| Racemic Amine | Chiral Resolving Agent | Solvent | Outcome |

| N-Methylamphetamine | O,O'-Dibenzoyl-(2R,3R)-tartaric acid monohydrate (DBTA) | Supercritical CO2 | Efficient separation, ee(E) = 82.5% nih.gov |

| N-Methylamphetamine | O,O'-Di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) | Supercritical CO2 | Efficient separation, ee(E) = 57.9% nih.gov |

| (1-methyl-2-phenyl)-ethylamine | (-)-Tartaric acid | Isopropanol (B130326)/Water | Effective resolution mdpi.com |

This table presents examples of chiral resolutions of amines, illustrating the types of resolving agents and solvents that can be employed. The specific resolution of 3-(3-methoxyphenyl)pyrrolidine would require similar optimization.

Another powerful technique for the resolution of racemic intermediates is enzymatic kinetic resolution. rsc.org This method utilizes the stereoselectivity of enzymes, such as lipases, to selectively acylate one enantiomer of a racemic alcohol or amine, leaving the other enantiomer unreacted. For instance, the enzymatic acetylation of a racemic 3-hydroxypyrrolidine derivative can provide both the acetylated product and the remaining starting material in high enantiomeric excess. rsc.org Dynamic kinetic resolution (DKR) is an advancement of this method where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product. rsc.org

Ring-Forming Strategies for the Pyrrolidine Core

In contrast to resolving racemic mixtures, stereoselective ring-forming strategies aim to construct the chiral pyrrolidine ring directly with the desired stereochemistry. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the cyclization reaction.

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions are a powerful tool for the synthesis of cyclic compounds, including pyrrolidines. By carefully designing the acyclic precursor and choosing the appropriate reaction conditions, the stereochemistry of the newly formed ring can be controlled.

A notable and efficient method for the synthesis of 3-aryl pyrrolidines is the palladium-catalyzed hydroarylation of pyrrolines. libretexts.orgacs.orgsemanticscholar.orgresearchgate.netyoutube.com This reaction involves the addition of an aryl group and a hydrogen atom across the double bond of a pyrroline (B1223166) ring. The process has been shown to have a broad substrate scope, accommodating a variety of aryl bromides. semanticscholar.org While N-acyl pyrrolines typically undergo arylation to yield alkene products, N-alkyl pyrrolines favor the hydroarylation pathway, leading to the formation of 3-aryl pyrrolidines. acs.orgsemanticscholar.org This method allows for the direct synthesis of drug-like molecules in a single step from readily available precursors. libretexts.orgacs.orgsemanticscholar.orgresearchgate.netyoutube.com

Table 2: Substrate Scope of Palladium-Catalyzed Hydroarylation of N-Propylpyrroline

| Aryl Bromide | Product | Yield (%) |

| 4-Bromotoluene | N-Propyl-3-(p-tolyl)pyrrolidine | 85 |

| 4-Bromoanisole | 3-(4-Methoxyphenyl)-N-propylpyrrolidine | 82 |

| 3-Bromoanisole | 3-(3-Methoxyphenyl)-N-propylpyrrolidine | 75 |

| 4-Bromobenzonitrile | 4-(N-Propylpyrrolidin-3-yl)benzonitrile | 78 |

| 1-Bromo-4-fluorobenzene | 3-(4-Fluorophenyl)-N-propylpyrrolidine | 80 |

Data synthesized from research findings on palladium-catalyzed hydroarylation of pyrrolines. semanticscholar.org

The intramolecular aza-Michael addition is a powerful strategy for the construction of nitrogen-containing heterocycles. nih.gov This reaction involves the nucleophilic attack of an amine onto an α,β-unsaturated carbonyl compound within the same molecule, leading to the formation of a cyclic amine. When applied to the synthesis of pyrrolidines, an acyclic precursor containing both an amine and a Michael acceptor is required. The stereochemistry of the newly formed stereocenter at the 3-position can be controlled by using a chiral catalyst. Organocatalysts, such as chiral squaramides, have been shown to be effective in promoting highly enantioselective intramolecular aza-Michael additions. mdpi.com This approach allows for the synthesis of highly substituted pyrrolidines with excellent diastereoselectivities and enantioselectivities. mdpi.comgoogle.com

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of C-C and C-N bonds under mild reaction conditions. In the context of pyrrolidine synthesis, photoredox catalysis can be utilized to generate radical intermediates that undergo intramolecular cyclization. For instance, the photocatalytic generation of an amidyl radical from a suitable precursor can be followed by an intramolecular hydrogen atom transfer (HAT) and subsequent cyclization to form a pyrrolidone ring. This strategy has been applied to the synthesis of γ-spirolactams through a tandem intramolecular 1,5-HAT reaction-cyclization process. While not a direct synthesis of this compound, these methods showcase the potential of photoredox catalysis in constructing the pyrrolidine core.

Intermolecular [3+2] Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

Intermolecular [3+2] cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are among the most efficient and versatile methods for the synthesis of five-membered heterocycles, including pyrrolidines. This reaction involves the concerted or stepwise addition of a 1,3-dipole, such as an azomethine ylide, to a dipolarophile, typically an alkene. The stereochemistry of the resulting pyrrolidine ring can be controlled with high precision through the use of chiral catalysts. nih.govlibretexts.org

The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various electron-deficient alkenes provides a direct route to enantioenriched pyrrolidines. nih.gov Metal complexes, often of copper or silver, with chiral ligands are commonly employed as catalysts to induce high levels of stereoselectivity. This methodology allows for the construction of densely substituted pyrrolidine rings with multiple stereocenters in a single step. The reaction conditions can be optimized to favor the formation of either the endo or exo diastereomer.

Table 3: Catalytic Enantioselective [3+2] Cycloaddition for Pyrrolidine Synthesis

| Dipolarophile | Catalyst System | Product Diastereoselectivity (dr) | Enantiomeric Excess (ee, %) |

| Dimethyl maleate | AgOAc / (R)-DM-SEGPHOS | >95:5 | 98 |

| N-Phenylmaleimide | Cu(OTf)2 / (S,S)-f-spiroPhos | >99:1 | 99 |

| (E)-Chalcone | Cu(OAc)2 / Chiral Phosphine | 98:2 | 96 |

This table provides representative data from studies on catalytic enantioselective [3+2] cycloadditions for the synthesis of chiral pyrrolidines.

Multicomponent Reactions (MCRs) for Pyrrolidine Scaffolds

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a product containing structural elements from all components, represent a highly efficient strategy for generating molecular complexity. acs.orgnih.gov These reactions are prized for their high atom economy, step efficiency, and ability to rapidly assemble complex heterocyclic scaffolds like pyrrolidines from simple precursors. researchgate.nettandfonline.com

One of the most powerful MCRs for pyrrolidine synthesis is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes. chemistryviews.orgnih.gov Azomethine ylides, often generated in situ from the reaction of an α-amino acid (such as glycine) with an aldehyde or from imino esters, act as three-atom components that react with a dipolarophile (the alkene) in a [3+2] cycloaddition to furnish the five-membered pyrrolidine ring. chemistryviews.orgmdpi.com The stereoselectivity of this reaction can be controlled through the use of chiral auxiliaries, catalysts, or chiral starting materials, allowing for the synthesis of densely substituted pyrrolidines with multiple stereocenters. nih.gov For instance, the reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by silver carbonate, can produce highly substituted proline derivatives with excellent regio- and diastereoselectivities. chemistryviews.orgnih.gov

The Mannich reaction is another cornerstone MCR that can be adapted for pyrrolidine synthesis. wikipedia.org This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group by an aldehyde and a primary or secondary amine. wikipedia.org The intramolecular version of the Mannich reaction is particularly useful for constructing the pyrrolidine ring. Asymmetric variants, often employing organocatalysts like proline and its derivatives, can induce high levels of stereoselectivity, yielding chiral β-amino carbonyl compounds that are precursors to substituted pyrrolidines. wikipedia.org

| Reaction Type | Key Reactants | Common Catalysts/Conditions | Stereocontrol Method | Key Advantages |

|---|---|---|---|---|

| [3+2] Cycloaddition | Azomethine Ylide (from amino acid/aldehyde), Alkene | Ag2CO3, Lewis Acids (e.g., TiCl4) nih.govchemistryviews.org | Chiral auxiliaries (e.g., N-tert-butanesulfinyl group), chiral catalysts nih.gov | High convergence, creation of multiple stereocenters in one step nih.gov |

| Mannich Reaction | Enolizable Carbonyl, Aldehyde, Amine | Acid or Base Catalysis; Organocatalysts (e.g., (S)-proline) wikipedia.org | Chiral organocatalysts, chiral starting materials wikipedia.org | Forms β-amino carbonyl precursors, versatile substrates wikipedia.org |

| Diastereoselective MCR | Optically active phenyldihydrofuran, N-tosyl imino ester, Silane (B1218182) reagents | TiCl4 (Lewis Acid) acs.orgnih.gov | Use of chiral starting materials (phenyldihydrofuran) acs.orgnih.gov | Excellent diastereoselectivity, constructs up to three stereocenters acs.orgnih.gov |

Introduction of the 3-Methoxyphenyl (B12655295) Moiety

Once the chiral pyrrolidine scaffold is established, a key transformation is the introduction of the 3-methoxyphenyl group at the C3 position. Several modern synthetic methods are available for this purpose, primarily centered around carbon-carbon bond formation.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and are widely used to attach aryl groups to heterocyclic systems. researchgate.netnih.gov To synthesize this compound, a common strategy involves starting with an appropriately protected (S)-3-halopyrrolidine (e.g., bromo- or iodo-). This precursor can then be coupled with a 3-methoxyphenyl organometallic reagent.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (e.g., 3-methoxyphenylboronic acid) with the halogenated pyrrolidine precursor in the presence of a palladium catalyst and a base. The mild reaction conditions and the commercial availability of a wide range of boronic acids make this a highly attractive method.

Heck Reaction: The Heck reaction couples the aryl halide with an alkene. nih.gov In a related transformation known as hydroarylation, an N-alkyl pyrroline can react directly with an aryl halide, such as 1-bromo-3-methoxybenzene, in a palladium-catalyzed process to yield the 3-aryl pyrrolidine product. researchgate.netnih.govnih.gov This method can directly deliver the desired product from readily available starting materials. chemrxiv.org

Kumada Coupling: This reaction utilizes a Grignard reagent (e.g., 3-methoxyphenylmagnesium bromide) as the organometallic partner. While highly effective, the strong basicity and nucleophilicity of Grignard reagents may require careful selection of protecting groups and reaction conditions to avoid side reactions.

| Reaction | Pyrrolidine Precursor | Aryl Reagent | Typical Catalyst | Key Features |

|---|---|---|---|---|

| Suzuki | (S)-3-Halopyrrolidine | 3-Methoxyphenylboronic acid | Pd(0) or Pd(II) complex | Mild conditions, high functional group tolerance |

| Heck (Hydroarylation) | N-Alkyl-3-pyrroline | 1-Bromo-3-methoxybenzene | Pd(II) complex | Direct arylation of C=C bond, good for N-alkyl pyrrolidines nih.gov |

| Kumada | (S)-3-Halopyrrolidine | 3-Methoxyphenylmagnesium bromide | Pd or Ni complex | Highly reactive nucleophile, may have functional group compatibility issues |

Direct arylation is an evolving and highly atom-economical strategy that circumvents the need for pre-functionalized starting materials (like organometallics or halides). rsc.org This approach involves the direct coupling of a C-H bond with an aryl halide. In the context of synthesizing this compound, this would theoretically involve the palladium-catalyzed reaction between an N-protected pyrrolidine and a 3-methoxyphenyl halide. The catalyst facilitates the activation of a C-H bond at the 3-position of the pyrrolidine ring for subsequent coupling. While powerful, achieving high regioselectivity (C3 vs. C2) and avoiding catalyst deactivation can be challenging and requires careful optimization of directing groups and reaction conditions.

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for forming the aryl-pyrrolidine bond. nih.gov The classic SNAr mechanism requires an aromatic ring that is activated by electron-withdrawing groups (such as a nitro group) and possesses a good leaving group (like a halide). researchgate.netbeilstein-journals.org In this scenario, the pyrrolidine nitrogen acts as the nucleophile, attacking the activated aromatic ring to displace the leaving group. For the synthesis of this compound, this would entail reacting pyrrolidine with a derivative like 1-fluoro-3-methoxy-X-nitrobenzene, where X is another activating group. The reaction proceeds through a Meisenheimer complex intermediate. nih.gov Subsequent modification of the aromatic ring (e.g., reduction of the nitro group) would be necessary to arrive at the final target structure.

Optimization of Reaction Conditions and Yields

Maximizing the yield and stereochemical purity of this compound requires careful optimization of reaction conditions for each synthetic step. Key parameters that are typically screened include the choice of catalyst, solvent, temperature, reaction time, and the stoichiometry of reagents.

For instance, in palladium-catalyzed cross-coupling reactions, the outcome is highly dependent on the specific combination of the palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) and the ligand (e.g., phosphines like PPh3, SPhos, XPhos). The choice of base (e.g., K2CO3, Cs2CO3, K3PO4) and solvent (e.g., toluene, dioxane, DMF) can dramatically influence reaction rates and yields by affecting the solubility of reactants and the stability of catalytic intermediates.

In MCRs, the concentration and type of Lewis acid catalyst can determine the reaction pathway and the diastereoselectivity of the product. Research has shown that using a higher equivalence of TiCl4 can favor the formation of the pyrrolidine derivative over other byproducts and improve the diastereomeric ratio. acs.orgnih.gov The addition of co-solvents or additives can also be critical; for example, the presence of CH3CN can alter the product distribution in certain MCRs. acs.orgnih.gov

Systematic screening of these variables, often using design of experiment (DoE) methodologies, is crucial for developing a robust, scalable, and efficient synthesis.

| Parameter | Variables to Screen | Potential Impact |

|---|---|---|

| Palladium Catalyst | Pd(PPh3)4, PdCl2(dppf), Pd(OAc)2 | Reaction rate, yield, catalyst stability |

| Ligand | SPhos, XPhos, RuPhos | Efficiency of oxidative addition and reductive elimination steps |

| Base | K2CO3, K3PO4, Cs2CO3, Et3N | Rate of transmetalation, prevention of side reactions |

| Solvent | Toluene, Dioxane, DMF, H2O (biphasic) | Solubility of reagents, catalyst stability, reaction temperature |

| Temperature | Room Temperature to 120 °C | Reaction rate, catalyst decomposition, byproduct formation |

Advanced Spectroscopic and Structural Elucidation of S 3 3 Methoxyphenyl Pyrrolidine

Confirmation of Absolute and Relative Stereochemistry

The definitive assignment of the (S) configuration at the C3 stereocenter and the relative orientation of the substituents on the pyrrolidine (B122466) ring is accomplished through a combination of powerful analytical techniques.

Single-Crystal X-ray Diffraction (SCXRD) and Anomalous Dispersion

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique involves irradiating a single, well-ordered crystal of the compound with X-rays. The resulting diffraction pattern is then mathematically analyzed to generate a detailed model of the electron density, from which the precise positions of all atoms can be determined.

For a chiral molecule like (S)-3-(3-Methoxyphenyl)pyrrolidine, SCXRD not only reveals the connectivity of the atoms and the relative stereochemistry but can also be used to determine the absolute configuration. This is achieved through the phenomenon of anomalous dispersion. When an atom in the crystal absorbs and re-emits X-rays, a phase shift occurs. By carefully selecting the X-ray wavelength, typically near the absorption edge of a heavier atom in the structure (or by using a salt with a known heavy atom), the differences in the intensities of Friedel pairs (reflections with opposite indices, hkl and -h-k-l) can be measured. The analysis of these intensity differences, quantified by the Flack parameter, allows for the definitive assignment of the absolute configuration.

While a specific crystallographic information file (.cif) for this compound is not publicly available in the Cambridge Crystallographic Data Centre (CCDC) as of the latest search, the general principles of the technique would be applied. A suitable single crystal would be grown, and the diffraction data collected. The resulting structural model would provide precise bond lengths, bond angles, and torsion angles, confirming the pyrrolidine ring pucker and the orientation of the methoxyphenyl substituent.

Table 1: Representative Crystallographic Data Obtainable from SCXRD

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁ (a common chiral space group) |

| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |

| Flack Parameter | Close to 0 for the correct enantiomer |

| Key Torsion Angles (°) | Defining the pyrrolidine ring conformation and substituent orientation |

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational circular dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. youtube.commdpi.com VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. mdpi.comwikipedia.org This differential absorption arises from the interaction of the light with the molecule's vibrating chiral framework. The resulting VCD spectrum, with its characteristic positive and negative bands, is a unique fingerprint of the molecule's absolute configuration and conformation in solution. youtube.com

For this compound, the experimental VCD spectrum would be recorded and compared with a theoretically predicted spectrum. The theoretical spectrum is typically calculated using density functional theory (DFT). By comparing the signs and relative intensities of the experimental and calculated VCD bands, the absolute configuration can be confidently assigned. A good match between the experimental spectrum of the (S)-enantiomer and the calculated spectrum for the (S)-configuration would provide definitive proof of its stereochemistry in solution. This technique is particularly valuable when suitable single crystals for SCXRD cannot be obtained. youtube.com

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation of enantiomers and the determination of enantiomeric purity. nih.govsigmaaldrich.com This method utilizes a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers of the analyte. nih.gov This differential interaction leads to different retention times for the (S) and (R) enantiomers, allowing for their separation and quantification.

To assess the enantiomeric purity of a sample of (S)-3-(3-M ethoxyphenyl)pyrrolidine, a suitable chiral HPLC method would be developed. This involves selecting an appropriate CSP, such as a polysaccharide-based column (e.g., Chiralpak® or Chiralcel®), and optimizing the mobile phase composition. nih.gov A typical mobile phase might consist of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. The elution of the enantiomers is monitored by a UV detector. The enantiomeric excess (e.e.) can be calculated from the relative peak areas of the two enantiomers.

Table 2: Representative Chiral HPLC Method Parameters

| Parameter | Example Condition |

| Column | Chiralpak® AD-H (amylose-based) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Result | Baseline separation of (S) and (R) enantiomers with a high resolution factor. |

Detailed Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the connectivity and spatial arrangement of atoms.

2D NMR Techniques for Connectivity and Stereochemistry (e.g., COSY, NOESY, HMBC)

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information, two-dimensional (2D) NMR techniques are crucial for the complete assignment of all proton and carbon signals and for elucidating the stereochemistry of this compound. slideshare.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. slideshare.netyoutube.com For this compound, COSY would reveal the connectivity within the pyrrolidine ring and the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. slideshare.netlibretexts.org NOESY is particularly valuable for determining the relative stereochemistry. For instance, NOE correlations between the proton at C3 and specific protons on the pyrrolidine ring would help to confirm the orientation of the methoxyphenyl group relative to the ring.

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear correlation experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is essential for assigning the quaternary carbons and for linking the pyrrolidine ring to the methoxyphenyl substituent.

Table 3: Hypothetical ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Key COSY Correlations | Key HMBC Correlations | Key NOESY Correlations |

| 1 (NH) | - | ~2.5 (br s) | 2-H, 5-H | C2, C5 | 2-H, 5-H |

| 2 | ~54 | ~3.2 (m), ~3.0 (m) | 1-H, 3-H | C3, C4 | 1-H, 3-H, 5-H |

| 3 | ~40 | ~3.5 (m) | 2-H, 4-H, Ar-H | C2, C4, C5, C1', C2', C6' | 2-H, 4-H, Ar-H |

| 4 | ~35 | ~2.2 (m), ~1.9 (m) | 3-H, 5-H | C2, C3, C5 | 3-H, 5-H |

| 5 | ~55 | ~3.1 (m), ~2.9 (m) | 1-H, 4-H | C1, C3, C4 | 1-H, 4-H, 2-H |

| 1' (Ar-C) | ~145 | - | - | - | - |

| 2' (Ar-CH) | ~112 | ~6.8 (d) | 4'-H | C3, C4', C6' | 3-H, 4'-H |

| 3' (Ar-C-O) | ~160 | - | - | - | - |

| 4' (Ar-CH) | ~129 | ~7.2 (t) | 2'-H, 6'-H | C2', C5', C6' | 2'-H, 5'-H, 6'-H |

| 5' (Ar-CH) | ~113 | ~6.7 (d) | 4'-H | C1', C3', C4' | 4'-H, 6'-H |

| 6' (Ar-CH) | ~120 | ~6.9 (s) | 4'-H | C1', C2', C5' | 4'-H, 5'-H |

| OCH₃ | ~55 | ~3.8 (s) | - | C3' | - |

Solid-State NMR for Conformational Analysis

While solution-state NMR provides information about the average conformation of a molecule, solid-state NMR (ssNMR) can provide detailed insights into the molecular conformation and packing in the crystalline state. nih.govemory.edu This is particularly useful for studying polymorphism, where a compound can exist in different crystal forms with distinct physical properties.

For this compound, ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR would be the primary ssNMR technique. The chemical shifts in the ssNMR spectrum are sensitive to the local electronic environment, which is influenced by the molecular conformation and intermolecular interactions in the crystal lattice. By comparing the ssNMR spectrum with the solution-state NMR spectrum, differences in conformation between the two states can be identified. Furthermore, advanced ssNMR techniques can be used to measure internuclear distances and torsion angles, providing quantitative data to refine the crystal structure obtained from SCXRD or to characterize microcrystalline samples that are not suitable for single-crystal analysis. nih.gov

Advanced Mass Spectrometry (MS) Techniques for Structural Confirmation (e.g., HRMS, MS/MS Fragmentation Pathways)

Advanced mass spectrometry techniques, including high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are indispensable tools for the unambiguous structural confirmation of synthetic compounds like this compound. These methods provide precise mass measurements and detailed insights into the compound's fragmentation patterns, which are crucial for verifying its elemental composition and connectivity.

High-resolution mass spectrometry determines the mass of a molecule with very high accuracy, typically to four or more decimal places. This precision allows for the calculation of a unique elemental formula, distinguishing it from other compounds that may have the same nominal mass. For this compound, with a molecular formula of C₁₁H₁₅NO, the expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared against the experimentally observed value.

Tandem mass spectrometry (MS/MS) provides further structural elucidation by isolating the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, producing a fragmentation spectrum. The fragmentation pathways are characteristic of the molecule's structure, revealing information about the stability of different bonds and the arrangement of its functional groups.

While specific experimental HRMS and MS/MS data for this compound are not extensively detailed in publicly available literature, a theoretical fragmentation pathway can be proposed based on the known fragmentation behavior of similar substituted pyrrolidines and aromatic compounds.

Upon electrospray ionization (ESI), the most likely site of protonation is the nitrogen atom of the pyrrolidine ring, forming the [M+H]⁺ ion. The fragmentation of this ion would likely proceed through several key pathways:

Loss of the methoxyphenyl group: Cleavage of the C-C bond between the pyrrolidine ring and the methoxyphenyl group can result in a fragment corresponding to the protonated pyrrolidine ring or the methoxyphenyl cation.

Ring opening of the pyrrolidine: The pyrrolidine ring can undergo cleavage, leading to various smaller aliphatic amine fragments.

Fragmentation of the methoxyphenyl group: The methoxy (B1213986) group is susceptible to cleavage, leading to the loss of a methyl radical (•CH₃) or a neutral formaldehyde (B43269) (CH₂O) molecule after rearrangement.

A detailed analysis of these theoretical fragmentation patterns allows for the construction of a predicted MS/MS spectrum, which can be used to confirm the identity of this compound in a sample.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₁H₁₆NO⁺ | 178.1226 |

Table 2: Proposed MS/MS Fragmentation Pathways for Protonated this compound ([M+H]⁺)

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment Formula | Fragment m/z (monoisotopic) |

| 178.1226 | [M+H - C₇H₇O]⁺ | Methoxyphenyl group | C₄H₉N⁺ | 71.0735 |

| 178.1226 | [M+H - C₄H₈N]⁺ | Pyrrolidine ring | C₇H₈O⁺ | 108.0575 |

| 178.1226 | [M+H - CH₃]⁺ | Methyl radical | C₁₀H₁₃NO⁺ | 163.0997 |

| 178.1226 | [M+H - CH₂O]⁺ | Formaldehyde | C₁₀H₁₄N⁺ | 148.1126 |

Chemical Reactivity and Derivatization of S 3 3 Methoxyphenyl Pyrrolidine

Transformations at the Pyrrolidine (B122466) Nitrogen

The nitrogen atom of the pyrrolidine ring is a key handle for chemical modification due to its nucleophilic and basic nature. researchgate.net Reactions at this position typically involve the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

N-Alkylation and N-Acylation Reactions

The secondary amine of (S)-3-(3-Methoxyphenyl)pyrrolidine readily undergoes N-alkylation and N-acylation reactions, which are fundamental transformations for introducing a wide variety of substituents. These reactions are crucial for the synthesis of compounds with specific pharmacological profiles, as the substituent on the nitrogen atom often plays a critical role in receptor binding and biological activity.

N-alkylation can be achieved using various alkylating agents, such as alkyl halides or through reductive amination with aldehydes or ketones. For instance, N-propyl-3-aryl pyrrolidines are known to be potent and selective ligands for serotonin (B10506) and dopamine (B1211576) receptors, highlighting the importance of this modification. nih.gov While specific examples detailing the N-alkylation of this compound are found within the patent literature, the general conditions involve reacting the pyrrolidine with an appropriate alkylating agent in the presence of a base.

N-acylation is another common transformation, typically carried out using acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. A particularly important acylation is the introduction of the tert-butoxycarbonyl (Boc) protecting group. This is often a necessary step before attempting further modifications on the pyrrolidine or aromatic ring to prevent side reactions involving the nucleophilic nitrogen. The reaction of amines with di-tert-butyl dicarbonate (B1257347) (Boc₂O) is a standard procedure for this purpose, often proceeding under mild conditions. semanticscholar.orgresearchgate.net

Table 1: Examples of N-Alkylation and N-Acylation Reactions This table is representative of general transformations and may not be exhaustive for this compound.

| Product Class | Reagents and Conditions | General Notes |

|---|---|---|

| N-Alkylpyrrolidines | Alkyl halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF) | A standard method for introducing alkyl chains. |

| Aldehyde/Ketone (R'C(O)R''), Reducing agent (e.g., NaBH(OAc)₃, H₂/Pd-C) | Reductive amination is a mild and efficient method. | |

| N-Acylpyrrolidines | Acyl chloride (RCOCl), Base (e.g., Et₃N, Pyridine), Solvent (e.g., DCM, THF) | A common method for forming amides. |

| N-Boc-pyrrolidine | Di-tert-butyl dicarbonate (Boc₂O), Solvent (e.g., DCM, MeCN) | Used for nitrogen protection, crucial for subsequent reactions. semanticscholar.orgresearchgate.net |

Formation of N-Oxides and Related Derivatives

The pyrrolidine nitrogen can be oxidized to form an N-oxide. Heterocyclic N-oxides are valuable synthetic intermediates and can themselves exhibit interesting biological properties, sometimes acting as bioisosteric replacements for carbonyl groups or as prodrugs. nih.gov The oxidation is typically performed using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of a catalyst like sodium tungstate. arkat-usa.orggoogle.com The resulting N-O bond is dipolar and can participate in various transformations, including cycloaddition reactions. arkat-usa.org

While the direct oxidation of this compound is not extensively detailed in readily available literature, the general methods for oxidizing secondary amines to N-oxides are well-established and applicable to this substrate. arkat-usa.org

Table 2: General Methods for N-Oxide Formation This table outlines general methods applicable to pyrrolidine derivatives.

| Reagent | Conditions | General Notes |

|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | Inert solvent (e.g., Dichloromethane, Chloroform) | A common and effective reagent for N-oxidation. arkat-usa.org |

| Hydrogen Peroxide (H₂O₂) / Sodium Tungstate (Na₂WO₄) | Aqueous or alcoholic solvent | A catalytic system for N-oxidation. google.com |

| Urea-Hydrogen Peroxide (UHP) | Solid-state or in a solvent | A stable and safe source of hydrogen peroxide. organic-chemistry.org |

Functionalization of the Pyrrolidine Ring System

Beyond modifications at the nitrogen atom, the carbon framework of the pyrrolidine and the attached methoxyphenyl group offer further opportunities for derivatization.

Electrophilic Aromatic Substitution on the Methoxyphenyl Group

The methoxyphenyl group is susceptible to electrophilic aromatic substitution (EAS) reactions. The methoxy (B1213986) group (-OCH₃) is a strongly activating, ortho-, para-directing group. wikipedia.org This means that electrophiles will preferentially add to the positions ortho and para to the methoxy group (C-2, C-4, and C-6 of the phenyl ring). However, direct EAS reactions on this compound can be complicated by the presence of the basic pyrrolidine nitrogen, which can be protonated or coordinate to the Lewis acid catalysts typically required for these reactions, deactivating the ring system. wikipedia.org

Therefore, it is standard practice to protect the pyrrolidine nitrogen, often as the N-Boc derivative, before carrying out electrophilic aromatic substitution. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation (e.g., RCOCl/AlCl₃). masterorganicchemistry.com After the desired substituent has been introduced onto the aromatic ring, the Boc protecting group can be readily removed under acidic conditions.

Regioselective Functionalization at Other Pyrrolidine Positions

Direct and selective functionalization of the C-H bonds of the pyrrolidine ring is a more advanced synthetic challenge. However, recent developments in catalysis have provided methods for such transformations. Palladium-catalyzed C(sp³)–H arylation has been shown to be effective for the regioselective functionalization of pyrrolidine derivatives. acs.org For example, using a directing group attached to the pyrrolidine at the C-3 position, it is possible to achieve arylation at the C-4 position with high regioselectivity and stereoselectivity. acs.org While this specific methodology has not been reported for this compound itself, it demonstrates a viable strategy for the selective introduction of aryl groups onto the pyrrolidine scaffold. Other strategies, such as those involving borrowing hydrogen or acceptorless dehydrogenation, can lead to functionalization at the β-position to the nitrogen. researchgate.net

Hydrogenation and Dehydrogenation Studies

The double bonds of the aromatic ring in this compound can be reduced through hydrogenation. This reaction is typically carried out using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or rhodium. This transformation converts the 3-methoxyphenyl (B12655295) group into a 3-methoxycyclohexyl group, thus transforming an aromatic scaffold into a saturated carbocyclic one. This can be a valuable strategy for exploring new chemical space in drug discovery programs. acs.org

Conversely, the pyrrolidine ring can be dehydrogenated to form the corresponding pyrrole (B145914). This aromatization is challenging because pyrroles can be sensitive to the oxidative conditions required. nih.gov However, methods using catalysts like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) with a silane (B1218182) and a hydrogen acceptor have been developed for the dehydrogenation of substituted pyrrolidines to pyrroles under relatively mild conditions. acs.orgacs.org This transformation provides a synthetic route from readily available saturated heterocycles to their aromatic counterparts.

Investigation of Reaction Mechanisms and Kinetics

The synthesis and derivatization of chiral 3-arylpyrrolidines like this compound involve a variety of reaction types, each with its own distinct mechanistic and kinetic profile. Detailed mechanistic studies, often combining experimental approaches with computational modeling, are essential for optimizing reaction conditions and achieving high levels of stereocontrol.

The construction of the 3-arylpyrrolidine skeleton can be achieved through several synthetic strategies, with the choice of method often dictated by the availability of starting materials and the desired substitution pattern. Two prominent methods for which mechanistic insights are available are palladium-catalyzed hydroarylation of pyrrolines and rhodium-catalyzed hydrogenation of substituted pyrroles.

Palladium-Catalyzed Hydroarylation of Pyrrolines:

A powerful method for the synthesis of 3-arylpyrrolidines involves the palladium-catalyzed hydroarylation of N-alkyl pyrrolines. researchgate.netnih.gov This reaction provides a direct route to the target compounds from readily available precursors. The proposed catalytic cycle for this transformation is depicted below.

The reaction is believed to proceed through a cationic palladium complex. The N-alkyl group of the pyrroline (B1223166) substrate plays a crucial role in the reaction's outcome. While N-acyl pyrrolines typically yield arylated alkene products, N-alkyl pyrrolines lead to the desired hydroarylated pyrrolidines. This difference in reactivity is attributed to the ability of the N-alkyl group to coordinate to the palladium center, facilitating the key steps of the catalytic cycle. nih.gov Mechanistic studies suggest the involvement of a chelated palladium intermediate, which controls the regiochemistry of the reaction. researchgate.net

Rhodium-Catalyzed Hydrogenation of Substituted Pyrroles:

Another important route to functionalized pyrrolidines is the catalytic hydrogenation of substituted pyrroles. Rhodium-based catalysts are often employed for this transformation. nih.gov The reaction is thought to occur in a stepwise manner, with the initial hydrogenation of a substituent on the pyrrole ring creating a stereocenter that directs the subsequent reduction of the pyrrole ring itself. This diastereoselective process can lead to the formation of highly functionalized pyrrolidines with multiple stereocenters. The efficiency and stereoselectivity of the hydrogenation are highly dependent on the catalyst, solvent, and reaction conditions.

| Catalyst System | Substrate Type | Key Mechanistic Feature | Ref |

| Palladium/Josiphos | N-Alkyl Pyrrolines | Formation of a chelated palladium intermediate | researchgate.net |

| Rhodium on Alumina | Substituted Pyrroles | Stepwise hydrogenation with substrate-directing stereocontrol | nih.gov |

| Rhodium-Germyl Complex | Internal Alkynes | Germyl ligand promotes trans-semihydrogenation | nih.gov |

This table summarizes key catalyst systems and their mechanistic features in the synthesis of pyrrolidine derivatives.

The stereochemical outcome of reactions involving this compound is of paramount importance, as the biological activity of chiral molecules is often highly dependent on their absolute and relative stereochemistry. The stereochemical course of a reaction is determined by its mechanism.

Nucleophilic Substitution Reactions:

Derivatization of this compound often involves nucleophilic substitution at the chiral C3 position, or at other positions on the pyrrolidine ring. The stereochemical outcome of such reactions is governed by the reaction mechanism, primarily SN1 or SN2.

An SN2 reaction proceeds with inversion of configuration at the chiral center. The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, resulting in a single, stereochemically defined product. This is often the desired pathway for maintaining or inverting stereochemistry in a controlled manner.

In contrast, an SN1 reaction proceeds through a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face, leading to a mixture of retention and inversion products, often resulting in racemization. For chiral 3-hydroxypyrrolidine derivatives, direct derivatization can be complicated by competitive nucleophilic attack by both the nitrogen and oxygen atoms, potentially leading to side products and reduced yields. google.com

The choice of reaction conditions, including the solvent, temperature, and the nature of the nucleophile and leaving group, can influence whether a reaction proceeds via an SN1 or SN2 pathway, thereby controlling the stereochemical outcome.

Catalytic Asymmetric Hydrogenation:

In the synthesis of chiral pyrrolidines via catalytic hydrogenation, the stereochemistry of the final product is determined by the interaction of the substrate with the chiral catalyst. Rhodium complexes with chiral phosphine (B1218219) ligands are widely used for the asymmetric hydrogenation of various alkenes. rsc.org The catalyst creates a chiral environment that favors the approach of the substrate from a specific face, leading to the preferential formation of one enantiomer. The mechanism of this stereoinduction is complex and involves the formation of diastereomeric catalyst-substrate complexes, with the relative energies of these complexes determining the enantiomeric excess of the product.

| Reaction Type | Stereochemical Outcome | Key Factors |

| SN2 | Inversion of configuration | Nucleophile, leaving group, solvent |

| SN1 | Racemization (mixture of retention and inversion) | Stability of carbocation, solvent polarity |

| Catalytic Asymmetric Hydrogenation | Enantioselective formation of one stereoisomer | Chiral catalyst, substrate structure, reaction conditions |

This table outlines the stereochemical course of common reactions involving chiral pyrrolidines.

Computational and Theoretical Studies on S 3 3 Methoxyphenyl Pyrrolidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is frequently employed to understand the geometry, reactivity, and spectroscopic characteristics of compounds. However, specific DFT studies on (S)-3-(3-Methoxyphenyl)pyrrolidine are not found in the reviewed literature.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule. For a chiral and flexible molecule like this compound, this would involve identifying the lowest energy conformers of both the pyrrolidine (B122466) ring and the orientation of the 3-methoxyphenyl (B12655295) group. Theoretical studies on the parent pyrrolidine molecule have been conducted to understand its pseudorotational process and the conformational preference at the nitrogen atom. acs.org However, a specific conformational analysis and optimized geometry data for this compound are not documented in the available scientific literature.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Levels, Molecular Electrostatic Potential)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into a molecule's chemical reactivity and electronic transitions. chemrxiv.orgnih.gov The HOMO-LUMO energy gap is a key parameter to describe molecular stability. aimspress.com Furthermore, the Molecular Electrostatic Potential (MEP) map is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.netopenaccesspub.org While these analyses have been performed for various methoxyphenyl and pyrrolidine-containing compounds, nih.govopenaccesspub.orgiucr.org no specific data, such as HOMO-LUMO energy values or MEP maps, have been published for this compound.

Vibrational Frequency Analysis for Spectroscopic Assignment

Computational vibrational frequency analysis is a standard method to predict the infrared (IR) and Raman spectra of a molecule. These theoretical spectra are crucial for the interpretation and assignment of experimentally obtained spectroscopic data. openaccesspub.org While computational vibrational analyses have been reported for related molecules, acs.orgopenaccesspub.org a theoretical vibrational spectrum and the assignment of vibrational modes for this compound are not available in the literature.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling of reaction pathways is essential for understanding reaction mechanisms, predicting product outcomes, and explaining stereoselectivity. This involves locating transition state structures and calculating the energetic profiles of reaction steps.

Prediction of Regio- and Stereoselectivity

For reactions involving this compound, either as a reactant or a product, computational studies would be invaluable for predicting the regio- and stereochemical outcomes. Such studies are common for stereoselective syntheses of substituted pyrrolidines. ua.esacs.org Data-driven approaches have also been used to relate the structural features of aryl pyrrolidine catalysts to enantioselectivity. nih.gov However, there are no specific computational studies in the found literature that model reactions to predict the regio- or stereoselectivity involving this compound.

Energetic Profiles of Key Synthetic Steps

The synthesis of 3-aryl pyrrolidines can be achieved through various synthetic routes, including cycloaddition reactions and palladium-catalyzed reactions. organic-chemistry.orgsci-hub.se Computational chemistry can elucidate the energetic feasibility of these routes by calculating the energy of intermediates and transition states. Despite the existence of synthetic methods for related compounds, organic-chemistry.orgnih.gov no studies were found that provide the energetic profiles for the key synthetic steps leading to or involving this compound.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Pseudorotation

The conformational landscape of the pyrrolidine ring is often described by a process known as pseudorotation. Unlike a rigid planar ring, the pyrrolidine ring can adopt a variety of non-planar conformations, often referred to as "puckered" conformations. acs.orgnih.gov These puckered forms help to alleviate torsional strain from eclipsed hydrogen atoms on adjacent carbon atoms. The two most common puckered conformations for a monosubstituted pyrrolidine ring are the "endo" and "exo" pucker, where the substituent is in a pseudo-axial or pseudo-equatorial position, respectively. acs.orgnih.gov

In the context of MD simulations, the puckering of the pyrrolidine ring is not static but rather a dynamic equilibrium between different conformational states. The transition between these states occurs through a low-energy pathway on the potential energy surface, which is the pseudorotation pathway. By simulating the movement of atoms over time, MD can map out this pathway and determine the relative populations of different conformers.

The flexibility of the pyrrolidine ring can be quantified by analyzing various parameters from the MD trajectory, such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms. nih.gov The RMSD measures the average distance between the atoms of superimposed conformations, providing an indication of the structural stability, while the RMSF highlights the regions of the molecule with the most significant conformational mobility. nih.gov For this compound, a higher RMSF for the atoms of the pyrrolidine ring would indicate a greater degree of flexibility.

The presence of the 3-methoxyphenyl group will influence the pseudorotation of the pyrrolidine ring. The steric bulk and electronic properties of this substituent will affect the energy barriers between different puckered states, potentially favoring certain conformations over others. MD simulations can reveal these preferences and provide a detailed understanding of how the substituent modulates the conformational dynamics of the pyrrolidine core.

Quantum Chemical Topology (QCT) Analysis (e.g., Hirshfeld Surface Analysis)

Quantum Chemical Topology (QCT) provides a framework for analyzing the electron density distribution in molecules to understand chemical bonding and intermolecular interactions. A particularly useful tool within QCT for studying molecular crystals is Hirshfeld surface analysis. This method allows for the visualization and quantification of intermolecular contacts in a crystal lattice, providing valuable insights into the packing motifs and the nature of the forces holding the crystal together. nih.govnih.gov

The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates the electron density of that molecule from the electron density of its neighbors. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify regions of close intermolecular contacts. The dnorm property highlights contacts shorter than the van der Waals radii sum in red, contacts of similar length in white, and longer contacts in blue. nih.gov

For this compound, a Hirshfeld surface analysis would be instrumental in understanding how the molecules pack in the solid state. The analysis would generate a two-dimensional "fingerprint plot," which is a histogram of the distances from the Hirshfeld surface to the nearest atom inside the surface (di) versus the distance to the nearest atom outside the surface (de). nih.govnih.gov This plot provides a quantitative summary of the different types of intermolecular contacts.

The expected prominent intermolecular contacts for this compound would include:

H···H contacts: These are typically the most abundant type of contact in organic molecules and represent general van der Waals interactions. nih.govnih.gov

O···H/H···O contacts: The presence of the methoxy (B1213986) group and the secondary amine in the pyrrolidine ring allows for the formation of hydrogen bonds or weaker C-H···O interactions, which would appear as distinct features in the fingerprint plot. nih.gov

N···H/H···N contacts: The nitrogen atom in the pyrrolidine ring can also participate in hydrogen bonding.

Applications of S 3 3 Methoxyphenyl Pyrrolidine in Advanced Chemical Research

As a Chiral Building Block in Asymmetric Synthesis

The enantiomerically pure nature of (S)-3-(3-Methoxyphenyl)pyrrolidine makes it an excellent starting material or intermediate for the synthesis of more complex chiral molecules. researchgate.net Its pyrrolidine (B122466) ring and the methoxyphenyl group provide a rigid and well-defined stereochemical framework that can be elaborated upon to construct target molecules with high levels of stereocontrol.

Synthesis of Complex Natural Products and Analogues

While specific examples of the direct use of this compound in the total synthesis of complex natural products are not extensively documented in the provided search results, its structural motif is a key component in various biologically active molecules. The pyrrolidine core is a common feature in many alkaloids and other natural products. The principles of asymmetric synthesis suggest that chiral building blocks like this are fundamental to constructing such complex architectures. For instance, the synthesis of the tetracyclic core of nakadomarin A, a marine alkaloid, utilizes a diastereoselective pyrrolidine synthesis, highlighting the importance of chiral pyrrolidine derivatives in natural product synthesis. nih.gov

Construction of Other Chiral Heterocycles

The pyrrolidine ring of this compound can serve as a scaffold for the construction of other chiral heterocyclic systems. Through various chemical transformations such as ring-opening, ring-expansion, or functional group manipulations, new heterocyclic rings can be built upon the existing chiral framework. This approach allows for the transfer of chirality from the starting material to the final product, a key strategy in asymmetric synthesis. For example, hydroxylated pyrrolidines can be derived from isoxazolidine (B1194047) intermediates, which are formed through 1,3-dipolar cycloaddition reactions of nitrones. mdpi.com

As a Chiral Ligand or Organocatalyst in Metal-Mediated and Organocatalytic Reactions

The nitrogen atom within the pyrrolidine ring of this compound can act as a coordinating atom for metal centers, making it a candidate for use as a chiral ligand in metal-catalyzed asymmetric reactions. mdpi.com Furthermore, the amine functionality allows for its use as a precursor to or a component of organocatalysts. rsc.org

Enantioselective Catalysis (e.g., in Alkene Cyclization)

Chiral ligands derived from scaffolds similar to this compound are instrumental in a variety of enantioselective catalytic reactions. mdpi.com Although a specific application in alkene cyclization was not detailed in the search results, the general principle involves the formation of a chiral catalyst by coordinating the ligand to a metal center. This chiral environment then directs the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the product. Rhodium-catalyzed asymmetric reductive Heck reactions, for example, utilize chiral ligands to produce enantioenriched 3-substituted tetrahydropyridines. organic-chemistry.org

Role in Nitrone Formation Catalysis

While a direct role for this compound in catalyzing nitrone formation was not explicitly found, the synthesis of chiral pyrrolidines is closely linked to nitrone chemistry. nih.govmdpi.com Nitrones are key intermediates in the synthesis of various nitrogen-containing heterocycles, including pyrrolidines, through 1,3-dipolar cycloaddition reactions. mdpi.com The synthesis of pyrrolidines can be achieved with high diastereoselectivity using nitrone/cyclopropane cycloadditions. nih.gov The development of chiral catalysts for such reactions is an active area of research.

As a Probe for Molecular Recognition Studies (excluding biological activity/clinical data)

Investigation of Binding Interactions with Supramolecular Hosts

The field of supramolecular chemistry, which focuses on non-covalent interactions between molecules, offers a fertile ground for investigating the properties of this compound as a guest molecule. The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor. Furthermore, the methoxyphenyl group can participate in π-π stacking and hydrophobic interactions. These features make it a candidate for forming host-guest complexes with various supramolecular hosts.

Table 1: Potential Supramolecular Host Interactions with this compound

| Supramolecular Host Type | Potential Binding Interactions | Potential Research Focus |

| Cyclodextrins | Inclusion of the methoxyphenyl group within the hydrophobic cavity; hydrogen bonding with the pyrrolidine ring. | Enantioselective recognition and separation; study of binding thermodynamics and kinetics. |

| Calixarenes | π-π stacking between the methoxyphenyl group and the aromatic units of the calixarene; cation-π interactions. | Development of selective receptors; investigation of conformational changes upon binding. |

| Chiral Porphyrins | Coordination of the pyrrolidine nitrogen to the central metal ion; π-π stacking and chiral discrimination. | Chiroptical sensing; elucidation of absolute configuration of related compounds. rsc.org |

| Metal-Organic Frameworks (MOFs) | Interactions with the chiral pores and channels of the MOF; coordination to metal nodes. | Enantioselective separations; heterogeneous catalysis. |

Future research could involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Isothermal Titration Calorimetry (ITC), and Circular Dichroism (CD) spectroscopy to quantify the binding affinities and elucidate the thermodynamics and stereochemistry of these potential host-guest interactions.

Development of Molecular Sensors

The structural characteristics of this compound also suggest its potential as a building block in the development of molecular sensors. Chiral recognition is a critical component of many sensing systems, particularly for applications in pharmaceuticals, agrochemicals, and environmental monitoring. mdpi.comnih.govmdpi.com

Although no specific molecular sensors based on this compound have been reported, the broader class of chiral pyrrolidine derivatives has been explored for this purpose. The pyrrolidine scaffold can be functionalized to incorporate signaling units, such as fluorophores or chromophores. Upon selective binding of an analyte to the chiral recognition site, a change in the spectroscopic signal (e.g., fluorescence intensity or wavelength) can be observed.

Table 2: Potential Molecular Sensor Architectures Incorporating this compound

| Sensor Type | Principle of Operation | Potential Analytes |

| Fluorescent Sensors | Change in fluorescence upon enantioselective binding of a chiral analyte. | Chiral carboxylic acids, amino acids, and other small chiral molecules. |

| Colorimetric Sensors | Visible color change upon interaction with a specific analyte. | Metal ions, anions, or specific organic molecules. |

| Electrochemical Sensors | Alteration of electrochemical properties (e.g., redox potential) upon analyte binding. | Enantiomers of electroactive compounds. mdpi.com |

The synthesis of derivatives of this compound, where a reporter group is attached to the pyrrolidine nitrogen or the phenyl ring, would be the first step in developing such sensors. The enantiopure nature of the starting material would be crucial for achieving high enantioselectivity in the resulting sensor.

Applications in Material Science

The incorporation of chiral units into polymers can lead to materials with unique optical, mechanical, and recognition properties. While the direct use of this compound as a monomer for chiral polymers is not documented, its bifunctional nature—a secondary amine and an aryl group that can be further functionalized—makes it a plausible candidate for the synthesis of novel chiral polymers.

The synthesis of chiral polymers often involves the polymerization of chiral monomers or the post-polymerization modification of a polymer with a chiral moiety. rsc.orgunl.edu Pyrrolidine-containing polymers, in a general sense, have been synthesized for various applications, including as catalysts and for drug delivery. bucknell.edu

For instance, this compound could potentially be used in the synthesis of:

Chiral Polyamides or Polyureas: The secondary amine of the pyrrolidine ring could react with diacyl chlorides or diisocyanates to form the corresponding chiral polymers.

Polymers with Pendant Chiral Groups: The methoxyphenyl ring could be functionalized (e.g., through demethylation to a phenol (B47542) followed by esterification with an acryloyl or styrenyl group) to create a polymerizable monomer. Polymerization of this monomer would result in a polymer with pendant (S)-3-pyrrolidinyl groups.

Table 3: Potential Chiral Polymers Derived from this compound

| Polymer Type | Potential Synthetic Route | Potential Applications |

| Chiral Polyamide | Polycondensation with a diacyl chloride. | Chiral stationary phases for chromatography, asymmetric catalysis. |

| Chiral Polyurea | Polyaddition with a diisocyanate. | Membranes for enantioselective separation. |

| Vinyl Polymer with Pendant Pyrrolidine | Functionalization of the phenyl ring to introduce a polymerizable group, followed by radical polymerization. | Chiral recognition materials, stimuli-responsive materials. |

The development of such chiral polymers would require significant synthetic effort, but the resulting materials could exhibit interesting properties for applications in chiral separations, asymmetric catalysis, and smart materials.

Emerging Methodologies and Future Research Directions

Flow Chemistry and High-Throughput Experimentation (HTE) for Synthesis Optimization

The integration of flow chemistry and high-throughput experimentation (HTE) represents a paradigm shift in the synthesis of complex molecules like (S)-3-(3-Methoxyphenyl)pyrrolidine. Flow chemistry, which involves performing reactions in a continuously flowing stream rather than a batch-wise fashion, offers significant advantages in terms of safety, scalability, and reaction control. rug.nl When coupled with HTE, which allows for the rapid, parallel screening of numerous reaction conditions, the optimization process can be dramatically accelerated. chemrxiv.orgsemanticscholar.org

HTE platforms, often utilizing 96-well plates, enable chemists to screen a vast array of catalysts, ligands, solvents, and bases simultaneously. semanticscholar.orgbohrium.com This hypothesis-driven experimentation is a powerful tool for solving complex synthetic challenges. bohrium.comacs.org For instance, in developing a key coupling step for a precursor to this compound, HTE could rapidly identify the optimal palladium precursor, ligand, and base combination from thousands of possibilities, a task that would be prohibitively time-consuming using traditional methods. semanticscholar.orgacs.org

Table 1: Comparison of Batch vs. Flow Chemistry for Pyrrolidine (B122466) Synthesis

| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes rsc.org |

| Scalability | Challenging, requires re-optimization | Straightforward, linear scaling rsc.org |

| Safety | Risks with exothermic reactions | Enhanced heat and mass transfer, improved safety rug.nl |

| Process Control | Limited | Precise control over temperature, pressure, and residence time |

| Purification | Often requires multiple chromatographic steps | In-line purification possible, reduced waste worktribe.com |

| Throughput | Lower | Significantly higher, e.g., 7.45 g/h for a pyrrolidine intermediate rsc.org |

Development of Novel Green Chemistry Approaches for its Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. For this compound, future research will undoubtedly focus on developing more sustainable and environmentally benign synthetic methods. This involves the use of renewable starting materials, non-toxic reagents, and energy-efficient processes. researchgate.net

One promising green approach is the use of natural, biodegradable catalysts. For example, cellulose (B213188) or starch-derived sulfuric acid has been used as a cost-effective and reusable solid acid catalyst for the diastereoselective synthesis of functionalized pyrrolidines via 1,3-dipolar cycloaddition. acs.org Such methods avoid the use of heavy metals and harsh reaction conditions. Another avenue is the use of biomass-derived platform chemicals, such as levulinic acid, which can be converted into N-substituted pyrrolidones through reductive amination, a key step toward pyrrolidine synthesis. researchgate.netresearchgate.net

Domino reactions performed under solvent-free or aqueous conditions represent another key green strategy. The synthesis of complex pyrrolidine-fused spirooxindoles has been achieved through a one-pot, three-component domino reaction in an ethanol-water mixture at room temperature without a catalyst. rsc.org This approach is characterized by its eco-friendliness, high yields, and simple workup, avoiding the need for toxic solvents and column chromatography. rsc.orgnih.gov Applying a similar domino strategy, perhaps initiated by the in-situ generation of an azomethine ylide, could provide a highly efficient and green pathway to the this compound scaffold.

Exploration of New Catalytic Systems for Enantioselective Functionalization

The development of novel catalytic systems is at the heart of modern asymmetric synthesis. For this compound, research is focused on discovering new catalysts that can achieve high enantioselectivity and functional group tolerance for both its synthesis and subsequent modification.

Rhodium-catalyzed asymmetric hydroarylation has emerged as a powerful method for producing 3-arylpyrrolidines. A hydroxorhodium complex with a chiral SEGPHOS ligand, for instance, can catalyze the hydroarylation of 3-pyrrolines with arylboroxines to give the desired 3-arylpyrrolidines with high enantioselectivity. acs.org This method's applicability to a precursor of this compound is a promising area for future investigation. Similarly, rhodium catalysts have been employed for the asymmetric synthesis of other functionalized heterocycles, demonstrating their versatility. nih.govrsc.org

Palladium-catalyzed C-H functionalization offers a direct route to modify the pyrrolidine ring. Enantioselective α-C–H coupling of amines can be achieved using a Pd(II) catalyst in conjunction with a chiral phosphoric acid as an anionic ligand. nih.gov This allows for the direct arylation of a wide range of N-heterocycles, including pyrrolidines. nih.govresearchgate.net

Furthermore, biocatalysis and photo-enzymatic cascades are gaining prominence. A one-pot photo-enzymatic process has been developed for the enantioselective C(sp³)–H functionalization of saturated N-heterocycles. rsc.orgresearchgate.net This approach combines a light-driven cross-coupling reaction with an enzymatic carbene transfer, achieving superior stereoselectivity (up to 99% ee) in a sustainable manner. rsc.org Engineered cytochrome P450 enzymes have also been shown to catalyze the enantioselective α-C–H functionalization of pyrrolidines with high efficiency and stereoselectivity. rochester.edu

Table 2: Selected Novel Catalytic Systems for Pyrrolidine Functionalization

| Catalytic System | Reaction Type | Key Advantages | Relevant Findings |

|---|---|---|---|

| [Rh(OH)((R)-segphos)]₂ | Asymmetric Hydroarylation | High enantioselectivity, neutral conditions | Synthesis of 3-arylpyrrolidines from 3-pyrrolines and arylboroxines. acs.org |

| Pd(II) / Chiral Phosphoric Acid | Enantioselective α-C(sp³)–H Arylation | Direct functionalization of C-H bonds, broad substrate scope. nih.gov | Effective for a wide range of amines, including pyrrolidines. nih.gov |

| Dual Ni/Photocatalyst + Engineered Carbene Transferase | Photo-enzymatic C(sp³)–H Functionalization | Sustainable, superior stereoselectivity (up to 99% ee), one-pot process. rsc.org | Enables enantioselective synthesis of α-functionalized phenylpyrrolidines. rsc.orgresearchgate.net |

| Engineered Cytochrome P450 | Biocatalytic Carbene Transfer | High yield, high catalytic activity, high stereoselectivity (up to 99:1 e.r.). rochester.edu | Amenable to gram-scale synthesis and late-stage C–H functionalization. rochester.edu |

Integration with Machine Learning for Retrosynthesis and Reaction Prediction

Multicomponent Approaches for Rapid Diversification of the Scaffold

Multicomponent reactions (MCRs), in which three or more starting materials are combined in a single step to form a complex product, are exceptionally powerful tools for generating chemical diversity. rug.nl This approach is ideal for rapidly creating libraries of analogues based on the this compound scaffold for structure-activity relationship (SAR) studies. MCRs are highly atom- and step-economical, aligning with the principles of green chemistry. tandfonline.com

The 1,3-dipolar cycloaddition of an azomethine ylide is a cornerstone of many MCRs used to build the pyrrolidine ring. nih.gov These ylides can be generated in situ from simple starting materials like an aldehyde and an amino acid, and then trapped by a dipolarophile to construct the heterocyclic core in a highly convergent and often stereoselective manner. acs.orgtandfonline.com